molecular formula C7H13N3O2 B6352413 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime CAS No. 57399-51-6

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime

Cat. No.: B6352413
CAS No.: 57399-51-6
M. Wt: 171.20 g/mol
InChI Key: ISUFAXRPGSQHIC-UHFFFAOYSA-N
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Description

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime is a synthetic organic compound characterized by a pyrrolidine ring linked to a β-ketoamide oxime moiety. The pyrrolidine moiety enhances lipophilicity and membrane permeability, while the amidoxime group may contribute to metal chelation or hydrogen bonding in biological targets .

Properties

IUPAC Name

N'-hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(9-12)5-7(11)10-3-1-2-4-10/h12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUFAXRPGSQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205108
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479080-07-4
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479080-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propanenitrile

A β-ketonitrile precursor could be synthesized via a nucleophilic substitution reaction between pyrrolidine and a β-ketonitrile derivative. For example:

Pyrrolidine+NC-CH2CO-ClNC-CH2CO-N(C4H8)+HCl\text{Pyrrolidine} + \text{NC-CH}2-\text{CO-Cl} \rightarrow \text{NC-CH}2-\text{CO-N}(\text{C}4\text{H}8) + \text{HCl}

This step parallels methodologies observed in related pyrrolidine-containing compounds, where tertiary amines react with acyl chlorides.

Step 2: Conversion of Nitrile to Amidoxime

The nitrile group undergoes hydroxylamine-mediated amidoximation under acidic or basic conditions:

NC-CH2CO-N(C4H8)+NH2OHHONH-C(NH2)-CH2CO-N(C4H8)\text{NC-CH}2-\text{CO-N}(\text{C}4\text{H}8) + \text{NH}2\text{OH} \rightarrow \text{HONH-C}(\text{NH}2)\text{-CH}2-\text{CO-N}(\text{C}4\text{H}8)

This reaction is typically conducted in ethanol/water mixtures at 60–80°C, with yields dependent on stoichiometry and reaction time.

Step 1: Enamine Synthesis via Condensation

Reacting pyrrolidine with ethyl acetoacetate forms a β-keto-enamine intermediate:

Pyrrolidine+CH3CO-COOEtCH3CO-N(C4H8)-COOEt+EtOH\text{Pyrrolidine} + \text{CH}3\text{CO-COOEt} \rightarrow \text{CH}3\text{CO-N}(\text{C}4\text{H}8)\text{-COOEt} + \text{EtOH}

This intermediate is isolated via distillation or chromatography.

Comparative Analysis of Synthetic Approaches

ParameterRoute 1Route 2
Starting MaterialsPyrrolidine, β-ketonitrile chloridePyrrolidine, ethyl acetoacetate
Reaction Steps23
Key Intermediate3-Oxo-3-(pyrrolidin-1-yl)propanenitrileβ-Keto-enamine ester
Yield OptimizationDependent on nitrile purityRequires precise pH control
ScalabilityHigh (single-step amidoximation)Moderate (multiple purification steps)

Route 1 offers simplicity but requires access to β-ketonitrile precursors, which may necessitate custom synthesis. Route 2 leverages widely available starting materials but involves more steps, increasing the risk of side reactions.

Challenges and Optimization Strategies

Purity of Intermediates

  • β-Ketonitrile Stability : Nitriles are prone to hydrolysis under acidic conditions, necessitating anhydrous environments during Step 1 of Route 1.

  • Enamine Hydrolysis : The β-keto-enamine in Route 2 may hydrolyze back to the ketone if exposed to moisture, requiring strict temperature control (<40°C).

Reaction Conditions for Amidoximation

  • Hydroxylamine Concentration : Excess hydroxylamine (1.5–2.0 equivalents) improves conversion rates but complicates purification due to byproduct formation.

  • Solvent System : Ethanol/water (3:1 v/v) enhances solubility of both nitrile and hydroxylamine, favoring homogeneous reaction conditions.

Analytical Characterization

Successful synthesis requires validation via:

  • Nuclear Magnetic Resonance (NMR) :

    • 1HNMR^1\text{H} \text{NMR}: Peaks at δ 2.8–3.2 ppm (pyrrolidine CH2_2), δ 6.5–7.0 ppm (amidoxime NH).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbonyl signal at δ 195–205 ppm, nitrile carbon at δ 115–120 ppm (precursor).

  • Mass Spectrometry : Molecular ion peak at m/z 171.2 (M+^+) confirms target compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophilic substitution products .

Scientific Research Applications

Chemistry

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime serves as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : Involves the addition of oxygen or removal of hydrogen.
  • Reduction : Involves the addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one functional group with another.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

Biology

In proteomics research, this compound is employed to study protein interactions and functions. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.

Medicine

Research indicates that this compound has potential therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties.
  • Anticancer Activity : Investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth.
  • Drug Development : As a candidate for new drug formulations targeting various diseases.

Industry

This compound is utilized in the production of specialized chemicals and materials, enhancing processes in fields such as pharmaceuticals and agrochemicals.

Case Studies

Recent studies have provided insights into the effectiveness of this compound:

  • In Vitro Studies : Demonstrated that treatment with this compound reduced inflammatory cytokine production in human cell lines exposed to pro-inflammatory stimuli.
  • Animal Model Studies : Administration significantly decreased markers of oxidative stress in tissues subjected to UV exposure, suggesting potential protective effects against oxidative damage.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/β-Keto Moieties

(a) 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a)
  • Structure : Replaces the amidoxime group with a nitrile (-CN) group.
  • Synthesis: Ethanol and piperidine at 0–5°C yield this compound via nucleophilic substitution .
  • Activity : While direct biological data for 3a are unavailable, nitrile-containing analogs often exhibit metabolic stability and kinase inhibitory effects.
(b) (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26)
  • Structure : Thiophene and sulfonamide moieties replace pyrrolidine.
  • Activity : Exhibits potent antiproliferative activity (IC₅₀ = 10.25 µM) against breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 µM) .
(c) 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone
  • Structure : Shares the pyrrolidinyl group but lacks the amidoxime and β-ketoamide.

Functional Group Comparison

Compound Key Functional Groups Synthetic Route Biological Activity (IC₅₀/EC₅₀) Reference
3-Oxo-3-(1-pyrrolidinyl)propionamidoxime Pyrrolidine, β-ketoamide, amidoxime Not explicitly reported Hypothesized anticancer/antimicrobial
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) Pyrrolidine, β-keto, nitrile Piperidine-mediated condensation Unknown
Compound 26 (Thiophene-sulfonamide) Thiophene, sulfonamide Multi-step coupling 10.25 µM (Breast cancer)
1-Phenyl-2-(1-pyrrolidinyl)-1-butanone Pyrrolidine, ketone Cathinone synthesis Psychoactive (NPS)

Biological Activity

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime, with the molecular formula C7_7H13_{13}N3_3O2_2 and a molecular weight of 171.20 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, potential applications, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The exact mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. Further investigation into its efficacy against specific cancer types is warranted to fully understand its therapeutic potential.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic processes.
  • Modulation of Signaling Pathways : It has been suggested that the compound can influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : Demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : The compound induced a dose-dependent decrease in cell viability, with IC50_{50} values suggesting potent anticancer activity.

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Mechanism of ActionInhibits enzyme activity; modulates signaling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxo-3-(1-pyrrolidinyl)propionamidoxime, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Formation of the nitrile precursor : React 3-oxo-3-(1-pyrrolidinyl)propionitrile under controlled conditions (e.g., ethanol, piperidine, 0–5°C, 2 h) to stabilize intermediates .

Amidoxime formation : Treat the nitrile with hydroxylamine hydrochloride and sodium hydroxide in ethanol, a method adapted from analogous amidoxime syntheses (e.g., 3-pyridylamidoxime) .

  • Key Variables : Temperature (<10°C prevents side reactions), solvent polarity (ethanol enhances nucleophilicity of hydroxylamine), and stoichiometry (excess NH2_2OH·HCl ensures complete conversion).

    • Data Table :
StepReagents/ConditionsYield RangeReference
Nitrile precursorPiperidine, ethanol, 0–5°C65–75%
Amidoxime formationNH2_2OH·HCl, NaOH, ethanol80–85%

Q. How is this compound characterized, and what spectral markers are critical?

  • Methodological Answer :

  • IR Spectroscopy : Confirm amidoxime (-C(NH2_2)N-OH) via N–O stretch (950–980 cm1^{-1}) and NH2_2 bending (1600–1650 cm1^{-1}) .
  • NMR : 1^1H NMR should show pyrrolidinyl protons (δ 1.8–2.2 ppm, multiplet) and amidoxime NH2_2 (δ 5.5–6.0 ppm, broad singlet). 13^{13}C NMR detects the ketone carbonyl (δ 200–210 ppm) .
  • X-ray Crystallography : Resolve steric effects of the pyrrolidinyl group on amidoxime geometry (e.g., dihedral angles) .

Q. What are the primary applications of this compound in heterocyclic synthesis?

  • Methodological Answer : The amidoxime group serves as a versatile precursor for:

  • 1,2,4-Oxadiazoles : React with trichloroacetonitrile to form 3-(3-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole, a scaffold with bioactive potential .
  • Triazines : Condense with aldehydes or ketones under acidic conditions to yield 1,2,4-triazine derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. How can contradictory spectral data for amidoxime derivatives be resolved?

  • Methodological Answer : Discrepancies in 1^1H NMR (e.g., NH2_2 signal splitting) may arise from tautomerism (oxime ⇌ nitroso). Use:

  • Variable Temperature NMR : Identify dynamic equilibria by cooling to -40°C .
  • DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental spectra to assign tautomeric forms .

Q. What solvent systems optimize amidoxime formation while minimizing hydrolysis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity but may promote hydrolysis. Ethanol-water mixtures (4:1) balance reactivity and stability:

  • Kinetic Studies : Monitor by HPLC; ethanol reduces water activity, slowing hydrolysis .
  • Byproduct Analysis : Hydrolysis yields 3-oxo-3-(1-pyrrolidinyl)propionamide, detectable via LC-MS .

Q. How do steric and electronic effects of the pyrrolidinyl group influence reactivity?

  • Methodological Answer :

  • Steric Effects : The pyrrolidinyl ring restricts rotation around the C–N bond, favoring specific conformers in cyclization reactions (e.g., oxadiazole formation) .

  • Electronic Effects : The electron-donating pyrrolidinyl group stabilizes the ketone via conjugation, reducing electrophilicity at the carbonyl carbon. Compare with piperidine analogs (higher ring strain in pyrrolidine increases reactivity) .

    • Data Table :
SubstituentKetone Carbonyl Shift (δ ppm, 13^{13}C NMR)Cyclization Rate (k, s1^{-1})
Pyrrolidinyl205.21.8 × 103^{-3}
Piperidinyl203.91.2 × 103^{-3}
Reference

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